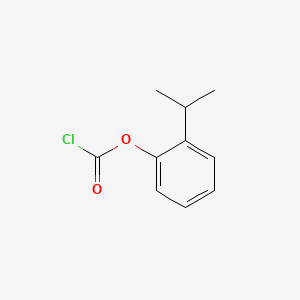![molecular formula C19H17NO B6332947 1-[(2,3-Dimethyl-phenylimino)-methyl]-naphthalen-2-ol CAS No. 329934-44-3](/img/structure/B6332947.png)
1-[(2,3-Dimethyl-phenylimino)-methyl]-naphthalen-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2,3-Dimethyl-phenylimino)-methyl]-naphthalen-2-ol (DMPN) is an organic compound with a cyclic structure and a wide range of scientific and industrial applications. DMPN belongs to the class of compounds known as heterocyclic compounds, which are characterized by the presence of at least one atom of a different element in their ring structure. DMPN has been studied extensively for its potential use in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds.
Mechanism of Action
The mechanism of action of 1-[(2,3-Dimethyl-phenylimino)-methyl]-naphthalen-2-ol is not fully understood, however, it is believed to be related to its cyclic structure and its ability to interact with other molecules. This compound is known to interact with enzymes, proteins, and other molecules, which can affect their activity and structure. Additionally, this compound is known to bind to certain receptors, which can alter their function and lead to changes in cellular processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it has been shown to interact with various enzymes and proteins, which can affect their activity and structure. Additionally, this compound has been shown to bind to certain receptors, which can alter their function and lead to changes in cellular processes.
Advantages and Limitations for Lab Experiments
The advantages of using 1-[(2,3-Dimethyl-phenylimino)-methyl]-naphthalen-2-ol in laboratory experiments include its low cost, ease of synthesis, and wide availability. Additionally, this compound has been extensively studied, which means its properties and effects are well-understood. However, there are some limitations to using this compound in laboratory experiments. For example, it is not as stable as some other compounds, which can make it difficult to store and handle. Additionally, this compound is not soluble in water, which can limit its use in certain experiments.
Future Directions
There are a number of potential future directions for research involving 1-[(2,3-Dimethyl-phenylimino)-methyl]-naphthalen-2-ol. These include further studies into its mechanism of action, biochemical and physiological effects, and potential applications in the pharmaceutical and agrochemical industries. Additionally, further research into the synthesis and purification of this compound could lead to new and improved methods for producing the compound. Finally, further studies into the stability and solubility of this compound could lead to improved storage and handling methods.
Synthesis Methods
The synthesis of 1-[(2,3-Dimethyl-phenylimino)-methyl]-naphthalen-2-ol can be achieved through a variety of methods, with the most common being the alkylation of naphthalene with 2,3-dimethylphenyl isocyanate. This reaction produces a compound with the desired structure, which can then be further purified using standard synthetic methods. Alternatively, this compound can also be synthesized through the cyclization of the corresponding 1-chloro-2,3-dimethyl-phenyl-imino-methyl-naphthalene.
Scientific Research Applications
1-[(2,3-Dimethyl-phenylimino)-methyl]-naphthalen-2-ol has a wide range of scientific and industrial applications. It is used in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. This compound is also used as a starting material for the synthesis of other heterocyclic compounds, such as indoles, thiophenes, and pyridines. Additionally, this compound has been studied for its potential use in the synthesis of polymers and other materials.
properties
IUPAC Name |
1-[(2,3-dimethylphenyl)iminomethyl]naphthalen-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO/c1-13-6-5-9-18(14(13)2)20-12-17-16-8-4-3-7-15(16)10-11-19(17)21/h3-12,21H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLICCJVXTALUGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N=CC2=C(C=CC3=CC=CC=C32)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

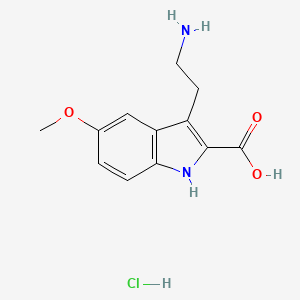

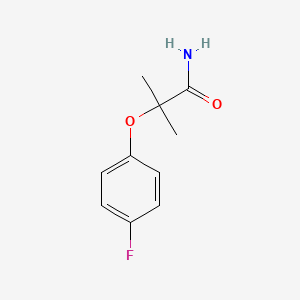
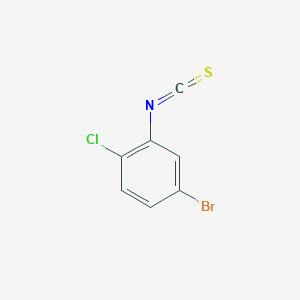
![6-Fluoro-4H-benzo[1,3]dioxine-8-carboxylic acid amide](/img/structure/B6332891.png)
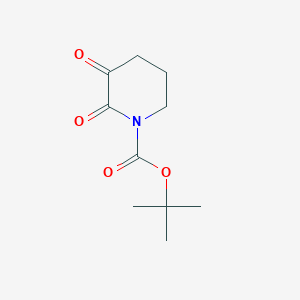
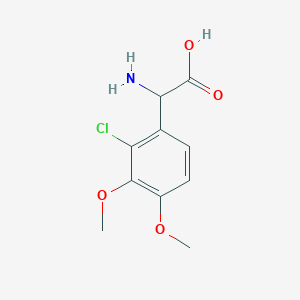
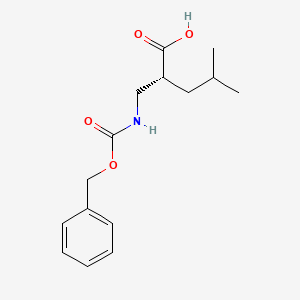
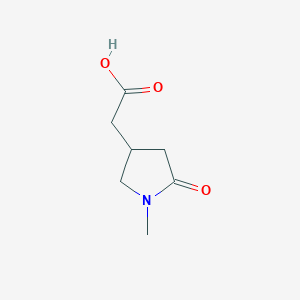
![2-[4-(Methylthio)phenoxy]-5-(trifluoromethyl)aniline](/img/structure/B6332937.png)
![1-[(4-Fluoro-phenylimino)-methyl]-naphthalen-2-ol](/img/structure/B6332939.png)
![1-[(2-Methoxy-phenylimino)-methyl]-naphthalen-2-ol](/img/structure/B6332946.png)
